molecular formula C10H7NOS B096473 Cinnamoyl isothiocyanate CAS No. 19495-08-0

Cinnamoyl isothiocyanate

Cat. No.: B096473
CAS No.: 19495-08-0
M. Wt: 189.24 g/mol
InChI Key: MIQIHUSOWHSPPO-VOTSOKGWSA-N
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Description

BI-409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This enzyme is involved in the hydrolysis of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in intracellular signaling pathways related to cognition and synaptic plasticity. By inhibiting PDE9A, BI-409306 increases cGMP levels in the brain, which can enhance synaptic plasticity and improve cognitive functions .

Mechanism of Action

Target of Action

Cinnamoyl isothiocyanate interacts with various targets in the cell. Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH . These targets play crucial roles in the survival and proliferation of these organisms, making them ideal targets for antimicrobial action.

Mode of Action

this compound interacts directly with its targets, leading to changes in their function. For instance, compounds containing this compound have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in the monolignol pathway for lignin biosynthesis, where it catalyzes the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway is shared with some important secondary metabolites, such as flavonoids and coumarins .

Pharmacokinetics

The presence of certain groups, such as an isopropyl group, has been suggested to be important for antibacterial activity , which may influence its bioavailability and efficacy.

Result of Action

The primary result of this compound’s action is its antimicrobial and cytotoxic activity. It has been found to exhibit significant antimicrobial activity against pathogenic fungi and bacteria . In addition, it has been found to have cytotoxic activity, suggesting potential applications in cancer therapy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-409306 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of BI-409306 likely follows a similar synthetic route as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the reactions, and ensuring consistent quality and purity of the final product. The production process also includes rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

BI-409306 primarily undergoes metabolic reactions in the body. These include:

Common Reagents and Conditions

Common reagents used in the reactions involving BI-409306 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products

The major products formed from the reactions of BI-409306 are its metabolites, which are primarily excreted from the body. These metabolites are formed through the oxidation and reduction reactions mentioned above .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BI-409306

BI-409306 is unique in its selectivity for PDE9A, which is specifically involved in cognitive functions. Unlike other PDE inhibitors that target PDE5, BI-409306’s inhibition of PDE9A makes it particularly suitable for treating cognitive impairments and enhancing memory functions .

Properties

IUPAC Name

(E)-3-phenylprop-2-enoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQIHUSOWHSPPO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420807
Record name (2E)-3-Phenylprop-2-enoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19495-08-0
Record name (2E)-3-Phenylprop-2-enoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19495-08-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
Customer
Q & A

Q1: What types of heterocyclic compounds can be synthesized using cinnamoyl isothiocyanate?

A: this compound reacts with various nucleophiles, enabling the synthesis of diverse heterocycles. Researchers have successfully synthesized pyrimidine [, , , ], thiazine [, ], triazine [], thiadiazole [, , ], triazole [, ], and pyridine [] derivatives using this compound as a starting material.

Q2: How does this compound react with nitrogen nucleophiles?

A: this compound readily undergoes nucleophilic addition reactions with nitrogen-containing compounds like amines, hydrazines, and amidines. For instance, its reaction with p-aminophenol, N1-phenylbenzene-1,4-diamine, and p-aminoacetophenone initially forms thiourea derivatives, which can be further cyclized to pyrimidinethiones under basic conditions [].

Q3: Can you elaborate on the reaction of this compound with isoniazid?

A: this compound reacts with isoniazid (isonicotinic acid hydrazide) to produce a cinnamoyl thiosemicarbazide derivative. This intermediate can be further transformed into various heterocycles like dihydropyrimidine, triazolethiazine, 1,3,4-thiadiazole, 1,3-thiazole, and 1,2,4-thiadiazole by employing different reagents and reaction conditions [].

Q4: Is this compound limited to reactions with nitrogen nucleophiles?

A: No, while it readily reacts with nitrogen nucleophiles, this compound can also react with oxygen nucleophiles. Studies have shown its cyclization with various oxygen-containing reagents, further broadening its synthetic utility [].

Q5: Are there any limitations or challenges in using this compound for synthesis?

A: While generally versatile, synthesizing 5-alkyl-1,2,4-dithiazole-3-thiones using this compound has proven challenging. Attempts to produce these compounds through sulfurization were unsuccessful. Interestingly, an alternative cyclization of a reaction intermediate led to the formation of a 1,3-thiazine derivative instead [].

Q6: Has the conformational behavior of this compound been investigated?

A: Yes, studies employing dipole moment measurements have been conducted to understand the conformation of cinnamoyl isothiocyanates. This research helps to predict the reactivity and potential applications of these compounds in various synthetic transformations [].

Q7: What is the significance of studying the reactions of α-substituted cinnamoyl isothiocyanates?

A: Investigating the reactivity of α-substituted cinnamoyl isothiocyanates, for instance with sodium hydrosulfide and diazomethane, provides valuable insights into the impact of substituents on the reaction pathway and product formation. This knowledge is crucial for designing efficient synthetic routes to diversely substituted heterocyclic compounds [, ].

Q8: Can you provide an example of a specific compound synthesized and structurally characterized using this compound?

A: Researchers successfully synthesized 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione using this compound and aniline. Single-crystal X-ray diffraction analysis confirmed the structure of the synthesized compound, revealing the presence of two molecules in the asymmetric unit and intermolecular N—H⋯S hydrogen bonds leading to dimer formation [].

Q9: Beyond heterocycle synthesis, are there other applications of this compound?

A: Research explored the incorporation of cinnamoyl moieties into naturally occurring alkaloids like cytisine and anabasine. This modification aimed to investigate the impact on biological activity and potentially discover new drug candidates [].

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